

BPR1J-097 apoptosis induction vs chemotherapeutics

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Compound Focus: bpr1j-097

CAS No.: 1327167-19-0

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BPR1J-097: Mechanism and Preclinical Profile

BPR1J-097 is a novel, potent small-molecule inhibitor identified as a targeted therapy for AML, specifically designed to inhibit the FMS-like tyrosine kinase 3 (FLT3) [1] [2].

The table below summarizes its core characteristics based on the available research:

| | | | | | |
|-------------------------------|---|------|------|-------------------------|---|
| Feature | Description | :--- | :--- | Molecular Target | FMS-like tyrosine kinase 3 (FLT3) [1] [2] |
| Primary Indication | Acute Myeloid Leukemia (AML), particularly with FLT3 mutations [1] | | | | |
| Mechanism of Action | Potent inhibition of FLT3 kinase activity (IC50 of 11 nM), blocking pro-survival signaling pathways [1] | | | | |
| Key Biological Effects | | | | | |

- Inhibition of AML cell proliferation
- Induction of apoptosis (programmed cell death)
- Sensitization of AML cells to chemotherapy and immunotherapy [1]

| | |
|---------------------------|--|
| Development Status | Investigational compound (Preclinical and early research stages) [1] [2] |
|---------------------------|--|

How BPR1J-097 Compares to Conventional Therapies

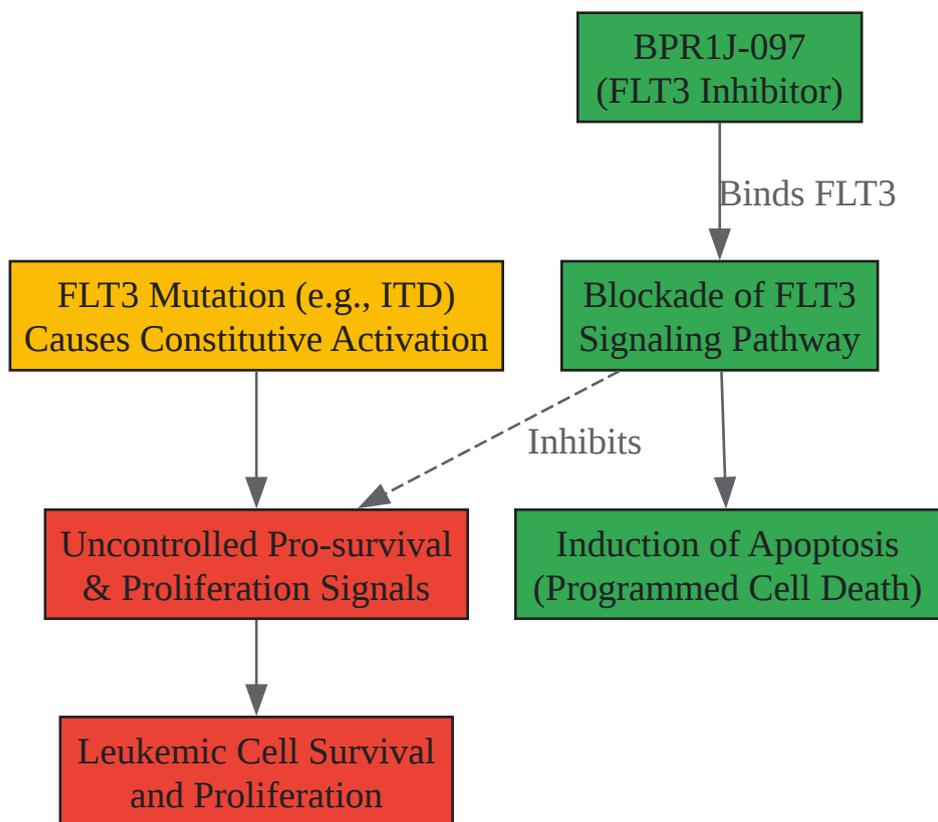
The rationale for developing **BPR1J-097** stems from the limitations of conventional chemotherapy. The following table contrasts its targeted approach with traditional methods:

| Aspect | Conventional Chemotherapy | Targeted Therapy (BPR1J-097) |
|------------------------------|---|---|
| Basis of Action | Cytotoxic; non-specifically targets rapidly dividing cells [3] | Targeted; inhibits a specific protein (FLT3) crucial for survival of certain cancer cells [4] [1] [3] |
| Primary Mechanism | Causes DNA damage or disrupts cell division, often triggering apoptosis as a downstream consequence [3] | Directly blocks pro-survival signals and induces apoptosis by inhibiting oncogenic drivers [1] |
| Theoretical Precision | Low; affects healthy, rapidly dividing cells, leading to significant toxicity [4] [3] | High; designed to spare most healthy cells, aiming for reduced side effects [4] [3] |
| Intended Use | Standard, broad-spectrum treatment [3] | For patient subgroups with specific genetic markers like FLT3 mutations [4] [5] |

A core concept of its action is **synergy**—**BPR1J-097** is reported to make AML cells more susceptible to other treatments, suggesting potential for combination regimens that could be more effective and allow lower doses of cytotoxic drugs [1].

The FLT3 Inhibition Pathway and Apoptosis

The following diagram illustrates the proposed mechanism by which **BPR1J-097** induces apoptosis in leukemic cells, based on the general understanding of FLT3 inhibitor function [5] [1] [2].



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Research Context and Data Gaps

The available data provides a foundational understanding but lacks the experimental detail required for a direct quantitative comparison.

- **Source of Data:** The primary information comes from a 2012 study that identified **BPR1J-097** as a novel FLT3 inhibitor and demonstrated its potent activity against AML cells in preclinical models [1] [2].
- **Information Gaps:** The search results do not contain head-to-head experiments comparing:
 - The **rate or percentage of apoptosis** induced by **BPR1J-097** versus standard chemotherapeutics (e.g., cytarabine, anthracyclines) in the same cell lines or models.
 - Detailed **IC50 values for cell viability** across a panel of treatments.
 - In vivo efficacy data (e.g., survival prolongation in animal models) directly comparing **BPR1J-097** to chemotherapy.

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